molecular formula C17H16N4O2S B14988304 2-(3-(2,5-dimethylphenyl)-6-oxopyridazin-1(6H)-yl)-N-(thiazol-2-yl)acetamide

2-(3-(2,5-dimethylphenyl)-6-oxopyridazin-1(6H)-yl)-N-(thiazol-2-yl)acetamide

Cat. No.: B14988304
M. Wt: 340.4 g/mol
InChI Key: KZYZTSFGDSEOOY-UHFFFAOYSA-N
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Description

2-[3-(2,5-DIMETHYLPHENYL)-6-OXO-1,6-DIHYDROPYRIDAZIN-1-YL]-N-(1,3-THIAZOL-2-YL)ACETAMIDE is a complex organic compound that features a pyridazine ring fused with a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(2,5-DIMETHYLPHENYL)-6-OXO-1,6-DIHYDROPYRIDAZIN-1-YL]-N-(1,3-THIAZOL-2-YL)ACETAMIDE typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and quality in the final product .

Chemical Reactions Analysis

Types of Reactions

2-[3-(2,5-DIMETHYLPHENYL)-6-OXO-1,6-DIHYDROPYRIDAZIN-1-YL]-N-(1,3-THIAZOL-2-YL)ACETAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve specific temperatures, pressures, and solvents to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could produce a variety of functionalized compounds .

Scientific Research Applications

2-[3-(2,5-DIMETHYLPHENYL)-6-OXO-1,6-DIHYDROPYRIDAZIN-1-YL]-N-(1,3-THIAZOL-2-YL)ACETAMIDE has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Its biological activity makes it a candidate for studying enzyme interactions and cellular processes.

    Medicine: Potential therapeutic applications include its use as an anti-inflammatory, antimicrobial, or anticancer agent.

    Industry: It can be used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-[3-(2,5-DIMETHYLPHENYL)-6-OXO-1,6-DIHYDROPYRIDAZIN-1-YL]-N-(1,3-THIAZOL-2-YL)ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-[3-(2,5-DIMETHYLPHENYL)-6-OXO-1,6-DIHYDROPYRIDAZIN-1-YL]-N-(1,3-THIAZOL-2-YL)ACETAMIDE apart is its dual-ring structure, combining the properties of both pyridazine and thiazole rings.

Properties

Molecular Formula

C17H16N4O2S

Molecular Weight

340.4 g/mol

IUPAC Name

2-[3-(2,5-dimethylphenyl)-6-oxopyridazin-1-yl]-N-(1,3-thiazol-2-yl)acetamide

InChI

InChI=1S/C17H16N4O2S/c1-11-3-4-12(2)13(9-11)14-5-6-16(23)21(20-14)10-15(22)19-17-18-7-8-24-17/h3-9H,10H2,1-2H3,(H,18,19,22)

InChI Key

KZYZTSFGDSEOOY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)C2=NN(C(=O)C=C2)CC(=O)NC3=NC=CS3

Origin of Product

United States

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